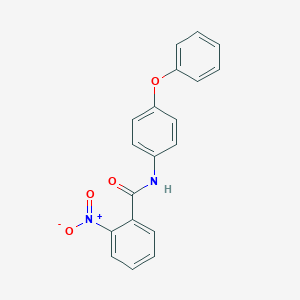

2-nitro-N-(4-phenoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14N2O4 |

|---|---|

Molecular Weight |

334.3g/mol |

IUPAC Name |

2-nitro-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14N2O4/c22-19(17-8-4-5-9-18(17)21(23)24)20-14-10-12-16(13-11-14)25-15-6-2-1-3-7-15/h1-13H,(H,20,22) |

InChI Key |

TZGDZMTYTBKLBR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Methodologies in Elucidating Benzamide Structures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds.

¹H NMR: In a typical ¹H NMR spectrum of a benzamide (B126) derivative, distinct signals would be expected for the aromatic protons on the three phenyl rings and the amide (N-H) proton. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) of these signals would reveal the substitution patterns on the rings and the connectivity between them. For analogous, but different, benzamide structures, aromatic protons typically appear in the range of δ 7.0-8.5 ppm, while the amide proton often presents as a broad singlet at a higher chemical shift. tubitak.gov.trrsc.org

¹³C NMR: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the δ 160-170 ppm region, and the various aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the electron-donating phenoxy group. tubitak.gov.tr

A search for specific ¹H and ¹³C NMR data for 2-nitro-N-(4-phenoxyphenyl)benzamide did not yield any results. Therefore, a data table of chemical shifts and coupling constants cannot be provided.

Vibrational Spectroscopy (Infrared and Raman) in Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups and probe molecular vibrations, offering insights into the molecule's conformation.

Infrared (IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide group (typically around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and the asymmetric and symmetric stretches of the nitro (NO₂) group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). researchgate.net The C-O-C ether linkage would also produce characteristic bands.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often being more sensitive to non-polar bonds. Aromatic C-H and C=C stretching vibrations would be prominent.

No experimental or theoretical FT-IR or Raman spectra for this compound were found. A data table of vibrational frequencies is therefore unavailable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₉H₁₄N₂O₄, corresponding to a molecular weight of approximately 346.33 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 346. The fragmentation would likely involve cleavage at the amide bond, potentially yielding fragments corresponding to the 2-nitrobenzoyl cation (m/z 150) and the 4-phenoxyaniline (B93406) radical cation (m/z 184) or related ions. tubitak.gov.tr Other common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com

A specific mass spectrum or a detailed fragmentation analysis for this compound is not available in the searched literature.

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. For a benzamide derivative, this analysis would reveal key structural features.

No published crystal structure for this compound could be located. The following subsections describe the type of information that would be obtained from such a study, drawing on data from analogous compounds.

A crystallographic data table for this compound is not available.

Hydrogen bonding plays a crucial role in the solid-state packing of amide-containing molecules. An X-ray structure would reveal both intramolecular hydrogen bonds (e.g., between the amide N-H and an oxygen of the nitro group) and intermolecular hydrogen bonds that link molecules together. These interactions, along with other weaker contacts like C-H···O, dictate the formation of chains, sheets, or more complex three-dimensional networks. nih.gov

Without a crystal structure, the specific hydrogen bonding network for this compound cannot be described.

The complete crystal structure analysis would elucidate how the molecules pack in the unit cell. This includes determining the space group and unit cell dimensions. The packing arrangement is a consequence of all intermolecular forces, including hydrogen bonding and van der Waals interactions, and influences the material's bulk properties. For example, related benzamides have been shown to crystallize in orthorhombic and monoclinic space groups. tubitak.gov.trnih.gov

Information on the crystal packing of this compound is currently unavailable.

Computational and Theoretical Chemistry Approaches in Investigating Benzamide Properties and Interactions

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. For many benzanilides and their derivatives, these methods have been used to explore electronic structure, reactivity, and spectroscopic properties. researchgate.netresearchgate.net For instance, studies on the related compound 2-nitro-N-(4-nitrophenyl)benzamide have involved DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set to analyze its vibrational frequencies and geometric parameters. researchgate.netresearchgate.net Similar investigations on other benzamides have successfully correlated theoretical data with experimental results from X-ray diffraction and NMR spectroscopy. researchgate.net

Without specific studies on 2-nitro-N-(4-phenoxyphenyl)benzamide, the following subsections outline the type of data that would be generated through such computational analyses, based on findings for analogous compounds.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔE) is crucial for describing a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For many organic molecules, including benzamide (B126) derivatives, this gap is calculated to understand charge transfer possibilities within the molecule. researchgate.net For example, the calculated HOMO-LUMO energy gap for a similar nitro-containing benzamide was found to be significant, indicating good stability. researchgate.net Global chemical reactivity descriptors—such as chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω)—are typically derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

Table 1: Illustrative Global Chemical Reactivity Descriptors (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Formula | Hypothetical Value |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Electronegativity (χ) | (I+A)/2 | 4.15 eV |

| Chemical Potential (μ) | -(I+A)/2 | -4.15 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.35 eV |

| Global Softness (σ) | 1/(2η) | 0.21 eV⁻¹ |

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, where red typically indicates negative potential (rich in electrons, prone to electrophilic attack) and blue indicates positive potential (electron-deficient, prone to nucleophilic attack). For nitro-substituted benzamides, the negative potential is often localized around the oxygen atoms of the nitro and carbonyl groups, while positive regions are found near the amide and aromatic hydrogens. researchgate.net This information is critical for understanding hydrogen bonding and other non-covalent interactions.

Frontier Molecular Orbital (FMO) analysis involves the examination of the HOMO and LUMO. The distribution of these orbitals illustrates the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of different parts of the molecule. researchgate.net In nitro-aromatic compounds, the HOMO is often distributed over the phenyl rings, while the LUMO is typically localized on the nitro group, indicating that this group is the primary site for accepting electrons in a reaction. This analysis is fundamental to explaining the charge transfer characteristics within the molecule. researchgate.net

Computational methods are frequently employed to predict the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. nih.gov The presence of electron-donating and electron-withdrawing groups, like the phenoxy and nitro groups in this compound, can lead to significant NLO responses. Calculations of the first-order hyperpolarizability (β) are used to assess a molecule's potential for applications such as second-harmonic generation. researchgate.net Studies on similar molecules have shown that the calculated hyperpolarizability can be comparable to or greater than that of standard NLO materials, making them attractive candidates for further research. researchgate.netnih.gov

Molecular Modeling and Simulation Techniques

Beyond quantum calculations on single molecules, molecular modeling and simulation techniques can be used to study the behavior of a larger system, such as a crystal or a solvated molecule. Molecular docking, a key technique in this area, is used to predict the binding orientation of a small molecule to a larger target, like a protein. This approach has been applied to various benzamide derivatives to explore their potential as therapeutic agents. rsc.orgnih.gov For instance, derivatives of 4-(2-nitrophenoxy)benzamide (B2917254) were studied using molecular docking to investigate their potential as antiviral agents by predicting their interactions with viral enzymes. rsc.org Although no such studies are available for this compound, these methods would be essential to explore its potential biological activity.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For This compound , docking studies are instrumental in identifying potential biological targets and understanding the intricacies of its binding.

Analysis of Binding Pockets and Key Residues

The analysis of binding pockets and the identification of key amino acid residues are critical for understanding the molecular basis of a ligand's activity. In studies of related nitrobenzamide derivatives, molecular docking has been successfully employed to simulate their interaction with various enzymes. For instance, research on a series of nitro-substituted benzamides as potential anti-inflammatory agents revealed that the orientation and number of nitro groups significantly influence binding efficiency within the active site of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov While direct studies on This compound are not extensively available, the principles derived from similar structures suggest that the nitro group and the phenoxyphenyl moiety would play crucial roles in forming interactions with specific residues within a target's binding pocket. The bulky phenoxyphenyl group could engage in hydrophobic interactions, while the nitro group might form hydrogen bonds or other polar interactions.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations also allow for the prediction of binding affinities, often expressed as a docking score or binding energy, which helps in ranking potential drug candidates. The interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also elucidated. For example, in a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed various types of interactions with the active site residues of α-glucosidase, with binding energies indicating stable complexes. researchgate.net It is anticipated that docking studies of This compound would similarly predict its binding affinity and detail the specific interactions driving its association with a given biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biochemical Interaction Potential

QSAR models can be developed to predict the biochemical interaction potential of new, unsynthesized compounds based on the activities of a known set of molecules. By calculating various molecular descriptors for a series of benzamide derivatives and correlating them with their experimentally determined biological activities, a predictive model can be built. Such models have been developed for various benzamide series to predict their antidiabetic or other therapeutic potentials. nih.gov A QSAR model for a series of compounds including This compound could accelerate the discovery of more potent analogues by predicting their activity before their synthesis.

Advanced Intermolecular Interaction Analyses

The stability and packing of molecular crystals are dictated by a delicate balance of various intermolecular interactions. To quantitatively and qualitatively understand these forces in this compound, sophisticated computational methods are employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts with neighboring molecules. The surface is colored according to different properties, such as dnorm (normalized contact distance), to highlight regions of significant interaction.

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~35-45% | Represents contacts between hydrogen atoms, typically the most abundant in organic crystals. |

| O···H/H···O | ~25-35% | Highlights hydrogen bonding and other close contacts involving oxygen and hydrogen atoms, particularly from the nitro and carbonyl groups. |

| C···H/H···C | ~15-25% | Indicates interactions between carbon and hydrogen atoms, contributing to the overall packing efficiency. |

| C···C | ~3-8% | Suggests the presence of π-π stacking interactions between the aromatic rings. |

| N···H/H···N | ~1-3% | Represents contacts involving nitrogen atoms, likely from the amide and nitro groups. |

| Other | <2% | Includes minor contributions from other types of atomic contacts. |

Energy Framework Analyses

To further quantify the energetic aspects of the intermolecular interactions, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors within the crystal lattice, distinguishing between electrostatic, dispersion, polarization, and repulsion components. The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction.

For this compound, the energy framework would likely reveal the dominant energetic contributions to the crystal's stability. In many similar organic compounds, dispersion forces are the most significant stabilizing component, followed by electrostatic interactions. The calculated interaction energies provide a quantitative measure of the forces holding the crystal together. Table 2 presents a hypothetical breakdown of the interaction energies for this compound based on typical values for related structures. The electrostatic component would be largely driven by the polar nitro and amide groups, while the extensive aromatic systems would contribute significantly to the dispersion energy.

| Energy Component | Predicted Energy Range (kJ/mol) | Description |

|---|---|---|

| Electrostatic | -50 to -100 | Arises from the interaction of permanent multipole moments, significant due to the polar nitro and amide groups. |

| Dispersion | -80 to -150 | Originates from instantaneous fluctuations in electron density, a major stabilizing force in molecules with large aromatic surfaces. |

| Repulsion | +40 to +90 | Represents the short-range Pauli repulsion between electron clouds. |

| Polarization | -15 to -40 | Stems from the induction of dipoles in neighboring molecules. |

| Total Energy | -105 to -200 | The net interaction energy, indicating the overall stability of the crystal lattice. |

Mechanistic Investigations of 2 Nitro N 4 Phenoxyphenyl Benzamide and Analogues at a Molecular Level

Elucidation of Structure-Activity Relationships (SAR) for Biochemical Target Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For benzamide (B126) derivatives, SAR analyses have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties for a variety of biological targets.

The biological activity of the 2-nitro-N-(4-phenoxyphenyl)benzamide scaffold is highly sensitive to the nature and position of its substituents. Modifications to either the benzoyl or the aniline (B41778) ring can dramatically alter binding affinity and selectivity for specific protein targets.

Research on related 2-phenoxybenzamides has shown that the antiplasmodial activity is significantly influenced by the substitution pattern on the anilino part of the molecule. For instance, the replacement of a 4-fluorophenoxy substituent with a non-substituted phenoxy group can lead to a decrease in activity. This suggests that the electronic properties and size of the substituent on the phenoxy ring are crucial for target engagement. Furthermore, the introduction of a hydrogen atom instead of an aryloxy substituent resulted in only moderate activity, highlighting the importance of the aryloxy moiety for potent biological effects. mdpi.com

In a different series of benzamide derivatives targeting the M1 muscarinic acetylcholine (B1216132) receptor, substitutions at the 2-position of the benzamide ring with chloro or methoxy (B1213986) groups resulted in submicromolar antagonist activity. nih.gov This indicates that this position is a key site for interaction within the receptor's binding pocket. Conversely, modifications at the 4-position of the same ring generally led to a retention of the original, less potent activity. nih.gov

The 2-nitro group in this compound is expected to play a significant role in its interaction with protein targets. Studies on dinitrophenyl-binding antibodies have demonstrated that nitro groups can engage in specific interactions with protein residues. nih.gov The position of the nitro group is also critical; for example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of a nitro group on the phenyl ring was found to be favorable for inhibitory activity against α-glucosidase and α-amylase. nih.gov

The following table summarizes the impact of substituent modifications on the activity of various benzamide analogues, providing a basis for understanding the potential SAR of this compound.

| Scaffold | Substituent Modification | Target | Effect on Activity | Reference |

| 2-Phenoxybenzamide | Replacement of 4-fluorophenoxy with phenoxy | P. falciparum | Decreased activity | mdpi.com |

| N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide | 2-Chloro or 2-Methoxy substitution | M1 mAChR | Submicromolar antagonist activity | nih.gov |

| 2-Chloro-5-sulfamoyl-4-nitrobenzamide | Nitro group on the N-phenyl ring | α-glucosidase, α-amylase | Favorable for inhibitory activity | nih.gov |

The three-dimensional shape of a molecule is a critical determinant of its ability to bind to a biological target. For this compound and its analogues, the relative orientation of the two aromatic rings and the planarity of the central amide linkage are key conformational features.

Crystallographic studies of related N-phenylbenzamide derivatives provide valuable insights into the likely conformation of this compound. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide fragment is nearly planar, and it forms significant dihedral angles with both the C-bonded and N-bonded benzene (B151609) rings, at 71.76° and 24.29°, respectively. nih.gov This twisted conformation is a common feature in many benzanilide (B160483) structures. For example, in N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, the aryl rings are tilted approximately 60° with respect to each other in the solid state. nih.gov

This deviation from planarity is often the result of a balance between stabilizing intramolecular interactions, such as hydrogen bonds, and destabilizing steric repulsions. nih.gov The specific conformation adopted by a molecule can have a profound impact on its biological activity by ensuring an optimal fit within the binding site of a receptor or enzyme. Computational studies on N-(4'-methoxyphenyl)-3-bromothiobenzamide have shown that while one conformation may be energetically preferred in the gas phase, intermolecular interactions in the crystal lattice can stabilize a different, more planar conformation. researchgate.net

The table below presents key conformational data from crystallographic studies of related benzamide derivatives.

| Compound | Dihedral Angle between Aromatic Rings | Reference |

| 2-nitro-N-(2-nitrophenyl)benzamide | 71.76° and 24.29° (relative to amide plane) | nih.gov |

| N-[4-(trifluoromethyl)phenyl]benzamide | ~60° | nih.gov |

| N-(4-methoxyphenyl)benzamide | ~60° | nih.gov |

Studies on Protein-Ligand Interactions and Allosteric Modulation

The interaction of small molecules like this compound with their protein targets can lead to a range of functional outcomes, from direct competitive inhibition to more subtle allosteric modulation of protein function. A growing body of evidence suggests that benzamide derivatives can act as modulators of various protein classes, including ion channels.

Voltage-gated potassium (Kv) channels, including the human ether-à-go-go-related gene (hERG1) and ether-à-go-go (EAG1) channels, are critical for regulating cellular excitability, particularly in the heart and nervous system. Their complex gating mechanisms, which control the flow of potassium ions across the cell membrane, are important targets for therapeutic intervention.

Benzamide derivatives have been identified as inhibitors of Kv1.3, another voltage-gated potassium channel, suggesting that this chemical class is capable of interacting with and modulating the function of such channels. nih.govsrce.hrresearchgate.netnih.gov While direct evidence for the action of this compound on hERG1 or EAG1 is not yet available, the known activity of related compounds on other Kv channels makes this a plausible area of investigation. Allosteric modulators of hERG have also been identified, indicating that there are binding sites on the channel, distinct from the pore region, that can be targeted by small molecules to alter channel function. nih.gov

The modulation of hERG channels is of particular interest due to the channel's role in cardiac repolarization. The channel exhibits unusual gating kinetics, with slow activation and deactivation, but rapid inactivation. frontiersin.orgnih.gov Small molecules that alter these kinetics can have profound physiological effects.

The hERG channel undergoes a rapid, voltage-dependent inactivation process known as P/C-type inactivation. frontiersin.orgnih.gov This process is thought to involve a conformational change in the selectivity filter at the outer mouth of the channel pore, which restricts ion flow even when the channel's activation gate is open. nih.govacs.org

Small molecules can act as activators of the hERG channel by attenuating this inactivation process. For example, the hERG activator AZSMO-23 has been shown to cause a significant depolarizing shift in the voltage dependence of inactivation, thereby increasing the channel's current. nih.gov This suggests that the compound stabilizes a non-inactivated state of the channel. The structure-activity relationships for this effect are very sensitive, with close analogues of AZSMO-23 acting as inhibitors rather than activators. nih.gov While the specific mechanism of this compound is unknown, it is plausible that it could interact with residues involved in the inactivation gate, thereby modulating its function.

Deactivation is the process by which the channel closes upon membrane repolarization. The deactivation of hERG channels is notably slow, a feature that is critical for its physiological function. frontiersin.orgnih.gov Some small molecules, known as Type 1 activators, can further slow the deactivation kinetics of hERG, leading to an increased current during the repolarization phase of the cardiac action potential. frontiersin.org These activators are thought to bind to a site at the cytosolic end of the S5 and S6 transmembrane segments, stabilizing the open conformation of the pore and thereby hindering its closure. frontiersin.org Given that other benzamide derivatives have been shown to modulate Kv channels, it is conceivable that this compound could influence hERG deactivation kinetics through a similar mechanism of allosteric modulation.

Modulation of Ion Channel Gating Mechanisms (e.g., hERG1, EAG1 K+ channels)

Molecular Determinants of Activation and Inhibition

While specific studies on the molecular determinants for this compound in ion channel modulation are not extensively available in the public domain, research on analogous structures provides insight into the key molecular features governing activation and inhibition. For instance, in the context of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the interaction with the minor groove of AT-rich DNA is a critical determinant of their activity. nih.gov The N-phenylbenzamide core serves as a scaffold, and modifications to this structure significantly impact biological function. nih.gov

Key molecular determinants for related benzamide compounds include:

Amide Linker: The central benzamide core is a crucial feature, often involved in hydrogen bonding and providing a rigid structure for receptor or enzyme interaction. researchgate.net

Substituent Groups: The nature and position of substituents on the phenyl rings are critical. For example, in studies of bis-benzamides as androgen receptor inhibitors, modifications at the N/C-terminus and side chains dramatically alter the inhibitory potency. nih.gov

Ionization State: The ionization state of the molecule at physiological pH can be a key determinant of DNA binding affinity and, consequently, biological activity. nih.gov

Allosteric Coupling Mechanisms in Channel Function

Information directly addressing the allosteric coupling mechanisms of this compound is limited. However, studies on related antagonists for receptors like the Androgen Receptor (AR) reveal insights into such mechanisms. For example, the binding of antagonists to the AR can disrupt the C-terminus of a key helix (helix-11), which in turn interferes with the communication between the ligand-binding pocket and other functional domains of the receptor, such as activation function 2 (AF2) and binding function 3 (BF3). nih.gov This disruption of internal communication within the receptor is a form of allosteric modulation, where binding at one site affects the receptor's function at a distant site. This prevents the conformational changes necessary for coactivator recruitment and subsequent gene transcription. nih.govbioscientifica.com

Mechanism of Enzyme Inhibition (e.g., Tyrosinase, Dihydroorotate Dehydrogenase, Ribonucleotide Reductase)

Benzamide and nitrophenyl derivatives are known to inhibit a range of enzymes through various mechanisms.

Tyrosinase: Benzamide derivatives have been explored as tyrosinase inhibitors. mdpi.com The mechanism often involves the aromatic rings establishing π–π interactions with histidine residues in the enzyme's active site. mdpi.com Some N-benzylbenzamides act as mixed inhibitors of tyrosinase. mdpi.com The binding can be static, involving a single binding site, with hydrogen bonds and van der Waals forces playing a significant role in the interaction. nih.gov The inhibitory potency is often expressed as an IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. nih.gov

Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in pyrimidine (B1678525) biosynthesis. capes.gov.br N-phenyl ureidobenzenesulfonates, which share structural similarities with the compound of interest, have been identified as potent inhibitors of human DHODH. nih.gov The mechanism involves binding to the brequinar-binding site of the enzyme, interacting with key amino acid residues like Met43 and Phe62. nih.gov This inhibition leads to a depletion of pyrimidines, which are essential for cell proliferation. capes.gov.brelsevierpure.com

Ribonucleotide Reductase (RNR): While direct inhibition of RNR by this compound is not well-documented, the inhibition of pathways that supply nucleotides, such as the one involving DHODH, indirectly affects the substrate availability for RNR.

Table 1: Enzyme Inhibition by Benzamide Analogues

| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Interactions | IC50 Values |

|---|---|---|---|---|

| Tyrosinase | N-benzylbenzamides | Mixed inhibition mdpi.com | π–π stacking with His residues mdpi.com | 2.2 µM (for a specific derivative) mdpi.com |

| Tyrosinase | Arylpiperazine benzamides | Not specified | Docking suggests orientation toward the catalytic site entrance mdpi.com | 2.03 µM (for a specific derivative) mdpi.com |

| Dihydroorotate Dehydrogenase (DHODH) | N-phenyl ureidobenzenesulfonates | Not specified | Interaction with Met43 and Phe62 in the brequinar-binding site nih.gov | 72 nM (for SFOM-0046) nih.gov |

Note: This table presents data for structurally related compounds, not this compound itself, to illustrate the mechanisms of action for this class of molecules.

Receptor Antagonism Mechanisms (e.g., Progesterone (B1679170) Receptor, Androgen Receptor, Sodium Taurocholate Cotransporting Polypeptide)

The N-(4-phenoxyphenyl)benzamide scaffold and its analogues have been investigated for their ability to antagonize various receptors.

Progesterone Receptor (PR): The N-(4-phenoxyphenyl)benzenesulfonamide structure, which is related to the compound of interest, is a promising scaffold for progesterone receptor antagonists. nih.gov These nonsteroidal antagonists compete with the natural ligand, progesterone, for binding to the receptor. nih.govnih.gov This binding prevents the receptor from adopting the active conformation required for gene transcription, thereby blocking the physiological effects of progesterone. nih.gov The development of such antagonists is aimed at treating conditions like endometriosis and certain cancers. nih.govgoogle.com

Androgen Receptor (AR): Bis-benzamide derivatives have been developed as inhibitors of the AR–coactivator interaction. nih.gov Instead of directly competing with androgens at the ligand-binding pocket in all cases, these compounds can disrupt the protein-protein interaction between the AR and its coactivators, which is a critical step for AR-mediated gene transcription. nih.govbioscientifica.com This mechanism is a key strategy for overcoming resistance to traditional antiandrogen therapies in prostate cancer. nih.govmdpi.com

Sodium Taurocholate Cotransporting Polypeptide (NTCP): NTCP is the primary transporter for bile acid uptake in the liver and also serves as the entry receptor for hepatitis B and D viruses. frontiersin.org Inhibition of NTCP can be achieved by various compounds. For instance, the immunosuppressive drug everolimus (B549166) has been identified as a direct, mTOR-independent inhibitor of NTCP. frontiersin.org While specific data for this compound is not available, other molecules can block NTCP function, which in turn stimulates biliary cholesterol and phospholipid secretion. nih.govrug.nl This suggests that NTCP activity can be modulated by small molecules, a mechanism that could be relevant for compounds with a similar chemical structure.

Table 2: Receptor Antagonism by Analogous Compounds

| Receptor | Antagonist Class | Mechanism of Antagonism |

|---|---|---|

| Progesterone Receptor (PR) | N-(4-phenoxyphenyl)benzenesulfonamides | Competitive binding to the receptor, preventing active conformation. nih.govnih.gov |

| Androgen Receptor (AR) | Bis-benzamides | Disruption of the AR-coactivator protein-protein interaction. nih.govbioscientifica.com |

| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | Everolimus (Macrocyclic peptide) | Direct, phosphorylation-independent inhibition of transport function. frontiersin.org |

Note: This table presents data for structurally related compounds to illustrate the mechanisms of receptor antagonism.

Biochemical Pathway Interrogation

Inhibition of Photosynthetic Electron Transport

Compounds with structures related to this compound, particularly those with nitro and phenoxy groups, have been shown to inhibit photosynthetic electron transport (PET). tandfonline.comnih.gov

The mechanism of action for these types of inhibitors often involves the disruption of electron flow within photosystem II (PS II). nih.gov Herbicides with diphenyl ether structures, for example, have been found to inhibit the electron transport chain between the two photosystems, specifically in the region of plastoquinone (B1678516) and cytochrome f. nih.gov

For a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives, quantitative structure-activity relationship (QSAR) studies have indicated that the presence of hydroxyl and nitro groups is crucial for their inhibitory activity on photosynthesis. nih.gov These compounds likely bind to the D1 protein within the PS II complex, similar to other herbicides that inhibit PET. nih.gov This binding blocks the transfer of electrons, which in turn inhibits CO2 fixation and the production of ATP. nih.govnih.gov The inhibitory activity is often quantified by the pI50 value, which is the negative logarithm of the molar concentration required for 50% inhibition of PET. tandfonline.com

Table 3: Photosynthetic Electron Transport Inhibition by a Related Compound

| Compound | pI50 |

|---|---|

| N-(4-Phenoxyphenyl)-3-nitro-2,4,6-trihydroxybenzamide | 8.0 tandfonline.com |

This data point is for a structurally similar compound, highlighting the potential for this chemical class to inhibit photosynthesis.

Future Directions and Emerging Research Avenues for Nitro Phenoxyphenyl Benzamide Chemistry

Development of Advanced Computational Models for Predictive Design

The design and discovery of new drug candidates are increasingly reliant on computational power. For derivatives of 2-nitro-N-(4-phenoxyphenyl)benzamide, the development of sophisticated in silico models represents a critical step toward rational, predictive design. These models allow researchers to simulate and predict how a molecule will behave in a biological system, thereby saving significant time and resources in the laboratory.

Molecular docking and molecular dynamics simulations are at the forefront of this effort. For instance, molecular docking has been successfully used to guide the design of new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives, predicting their binding affinity to viral deubiquitinase (DUB) enzymes. rsc.org This predictive capability led to the synthesis of compounds with potent in vitro antiviral activities against viruses like Adenovirus, HSV-1, and coxsackievirus. rsc.org Similarly, docking and molecular dynamic simulations for a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives helped to elucidate their interactions with α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov These studies revealed that the synthesized compounds engage in hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of these proteins. nih.gov

Future computational work will likely involve creating more complex models that can predict not only binding affinity but also absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as has been done for other nitrobenzamide series. nih.gov Furthermore, quantum mechanics-based calculations can predict electronic properties, such as the first hyperpolarizability of 2-Nitro-N-(4-nitrophenyl)benzamide, identifying its potential for applications in non-linear optics. researchgate.net

Table 1: Application of Computational Models in Nitrobenzamide Derivative Design

| Compound Class | Computational Method | Predicted Target/Property | Experimental Validation | Reference |

|---|---|---|---|---|

| 4-(2-nitrophenoxy)benzamide derivatives | Molecular Docking | Antiviral activity via deubiquitinase (DUB) inhibition | Strong antiviral activity (IC50: 10.22-44.68 μM) | rsc.org |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Molecular Docking & Molecular Dynamics | Antidiabetic activity via α-glucosidase and α-amylase inhibition | Potent to moderate inhibitory activity observed in vitro | nih.gov |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Gaussian03 Software Package | First hyperpolarizability (Non-linear optics) | Suggested as an attractive area for future studies | researchgate.net |

Exploration of Novel Reaction Pathways for Sustainable Synthesis

The chemical synthesis of nitroaromatic compounds has traditionally relied on methods that pose environmental and safety risks, often using harsh reagents like mixtures of nitric and sulfuric acids. researchgate.net A key future direction for the chemistry of this compound is the development of sustainable, or "green," synthesis routes. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Research into environmentally benign synthesis of aromatic nitro compounds points toward promising alternatives. One such approach involves using inorganic nitrates, such as bismuth nitrate (B79036) or magnesium nitrate, adsorbed onto a solid support like silica (B1680970) gel. researchgate.net This solid-phase nitration can proceed without the need for strong acids, reducing the production of corrosive waste and toxic nitrogen oxide fumes. researchgate.net The use of solid-supported reagents also simplifies the purification process and allows for the potential recycling of the catalyst. researchgate.net Other efforts have focused on using reagents like tert-butyl nitrite (B80452) with a copper catalyst for the nitration of anilides, offering good to excellent yields under less hazardous conditions. researchgate.net While some existing methods for creating nitro benzamides utilize relatively mild conditions, such as nucleophilic substitution in pyridine (B92270) or DMF solvents, the push for greater sustainability will drive the adoption of these newer, cleaner technologies. nih.gov

Investigation of Unexplored Biochemical Targets and Interaction Modalities

While initial studies have identified some biological activities for related nitrobenzamide compounds, the full spectrum of biochemical targets for this compound remains largely unexplored. Future research will focus on identifying and validating novel protein or nucleic acid targets to understand its mechanism of action and expand its therapeutic potential.

The nitro group itself is a key functional moiety that can mediate biological effects through various mechanisms. nih.gov In some 5-nitrofuran analogues, the nitro group is activated by cellular nitroreductases to produce cytotoxic intermediates. nih.gov In other nitro-containing drugs, the mechanism can involve the inhibition of specific enzymes, such as the 14α-demethylase in fungi, where the nitro group interacts with the iron in the enzyme's heme group. nih.gov

For the broader class of nitro-phenoxyphenyl benzamides, potential targets are emerging from recent studies. As mentioned, deubiquitinase (DUB) enzymes have been identified as a target for antiviral derivatives, while α-glucosidase and α-amylase are targets for antidiabetic analogues. rsc.orgnih.gov Given the structural similarities, it is plausible that this compound could interact with these or other, as-yet-unidentified enzymes. A crucial avenue of research will be to screen the compound against diverse panels of proteins and enzymes to uncover novel biological activities.

Role of Structural Variations in Modulating Specific Protein-Protein or Protein-Nucleic Acid Interactions

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Understanding how small changes to the molecular architecture of this compound affect its interactions with biological targets is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies are essential for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Systematic modification of the this compound scaffold can provide valuable insights. For example, studies on related nitrobenzamides have shown that the addition of specific substituents can dramatically alter biological activity. In one series of antidiabetic compounds, the presence of an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring significantly enhanced inhibitory activity against target enzymes. nih.gov

The spatial arrangement of the different parts of the molecule is also critical. Crystal structure analyses of related compounds, such as N-(2-Chloro-4-nitro-phenyl)-2-nitro-benzamide and 2-nitro-N-(2-nitrophenyl)benzamide, reveal significant dihedral angles between the aromatic rings. nih.govnih.gov This non-planar conformation creates a specific shape that will influence how the molecule fits into a protein's binding pocket. Future research will involve synthesizing a library of derivatives with variations in the substitution patterns on the phenyl rings and modifications to the linker between them. These studies will be crucial for fine-tuning the molecule's ability to modulate specific protein-protein or protein-nucleic acid interactions.

Table 2: Impact of Structural Features on the Activity of Nitrobenzamide Derivatives

| Compound/Derivative | Structural Feature | Target/Activity | Finding | Reference |

|---|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Electron-donating (CH3) and electron-withdrawing (NO2) groups on the phenyl ring | α-glucosidase and α-amylase inhibition | Highly favored inhibitory activity | nih.gov |

| N-(2-Chloro-4-nitro-phen-yl)-2-nitro-benzamide | Dihedral angle of 70.74° between aromatic rings | Crystal structure | Defines a specific 3D conformation for binding | nih.gov |

| 2-nitro-N-(2-nitrophenyl)benzamide | Dihedral angles of 71.76° and 24.29° between amide plane and benzene (B151609) rings | Crystal structure | Defines a specific 3D conformation for binding | nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Interventions

To move beyond a single-target view of drug action, future research on this compound will increasingly incorporate multi-omics approaches. This involves integrating data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to build a holistic, systems-level understanding of how the compound affects cellular processes. nih.govresearchgate.net

By treating cells or organisms with the compound and measuring the changes across these different molecular layers, researchers can map the complex biological networks that are perturbed. This can reveal not only the primary target but also downstream effects and potential off-target interactions. nih.gov For example, an integrative analysis could show that the compound binds to a specific protein (proteomics), which in turn alters the expression of a set of genes (transcriptomics), leading to changes in metabolic pathways (metabolomics).

Such integrative approaches have already proven powerful in understanding complex diseases and predicting responses to treatments. jci.orgnih.gov In studies of immune responses, combining multi-omics data with clinical information explained up to 67% of the variation in cytokine production between individuals. nih.gov Applying this paradigm to this compound will provide invaluable insights into its mechanism of action, identify biomarkers to predict its efficacy, and help to anticipate potential side effects, ultimately accelerating its journey from a chemical entity to a potential therapeutic agent.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-nitro-N-(4-phenoxyphenyl)benzamide?

The synthesis typically involves coupling 2-nitrobenzoic acid derivatives with 4-phenoxyaniline under amide-forming conditions. Critical parameters include:

- Reagent selection : Use of coupling agents like SOCl₂ for acid chloride formation (as seen in analogous benzamide syntheses) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity and solubility .

- Temperature control : Reactions often proceed at 0–5°C during acid chloride formation, followed by room temperature for amine coupling . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

A multi-technique approach is essential:

- ¹H/¹³C NMR : Confirm the presence of the nitro group (no direct protons but deshielding effects on adjacent carbons) and phenoxy aromatic protons (δ 6.8–7.5 ppm) .

- FT-IR : Identify amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) .

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 365.3 for C₁₉H₁₅N₂O₄) .

Q. What hydrogen-bonding patterns are critical for stabilizing the crystal structure of this compound?

X-ray crystallography reveals intramolecular N–H⋯O and intermolecular C–H⋯O interactions. For example:

- N–H⋯O bonds between the amide hydrogen and nitro oxygen form infinite chains along the [100] axis.

- C–H⋯O contacts between aromatic protons and nitro groups create layered packing . Software like Mercury (CCDC) can visualize these interactions and calculate geometric parameters (e.g., bond angles, distances) .

Advanced Research Questions

Q. How can discrepancies in electron density maps during crystallographic refinement be resolved?

Discrepancies often arise from disorder or thermal motion. Strategies include:

- Multi-conformer modeling : Use SHELXL to refine alternative atomic positions with occupancy factors .

- Restraints : Apply geometric restraints (e.g., DELU, SIMU) to anisotropic displacement parameters (ADPs) to prevent overfitting .

- Validation tools : Check PLATON for missed symmetry or solvent-accessible voids .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?

Structural analogs (e.g., SPAK inhibitors) suggest:

- Hydrophobic interactions : The phenoxy group occupies a lipophilic pocket in the kinase active site.

- Nitro group role : Acts as a hydrogen-bond acceptor with catalytic lysine residues, mimicking ATP’s adenine moiety . In silico docking (e.g., AutoDock Vina) can predict binding modes, but experimental validation via enzyme assays (IC₅₀ measurements) is critical .

Q. How do computational methods improve the design of derivatives with enhanced bioactivity?

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the nitro position) with biological activity using descriptors like logP and polar surface area .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict stability and reactivity (e.g., nitro group reduction potentials) .

- MD simulations : Assess binding stability over 100-ns trajectories to identify derivatives with prolonged target residence times .

Methodological Tables

Table 1. Key Crystallographic Data for this compound Analogs

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ (orthorhombic) |

| Bond length (C–N) | 1.335(2) Å |

| Dihedral angle (amide) | 71.76(6)° vs. aromatic rings |

| Hydrogen bond (N–H⋯O) | 2.893 Å, 168° |

Table 2. Recommended Software for Structural Analysis

| Task | Tool | Functionality |

|---|---|---|

| Refinement | SHELXL | Handling twinning/disorder |

| Visualization | Mercury | Hydrogen-bond network mapping |

| Validation | PLATON/CHECKCIF | Detecting crystallographic anomalies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.